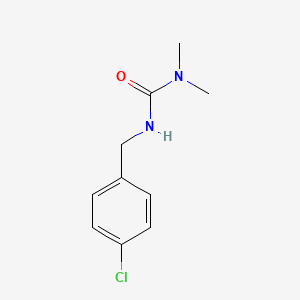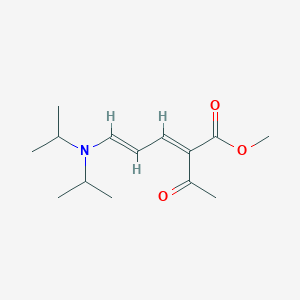![molecular formula C18H22N2O B5162538 N-[2-(allyloxy)benzyl]-N-methyl-2-(2-pyridinyl)ethanamine](/img/structure/B5162538.png)
N-[2-(allyloxy)benzyl]-N-methyl-2-(2-pyridinyl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(allyloxy)benzyl]-N-methyl-2-(2-pyridinyl)ethanamine, also known as ADB chminaca, is a synthetic cannabinoid that has gained popularity among drug users. Despite its illicit use, ADB chminaca has been a subject of scientific research due to its potential therapeutic benefits.
作用機序
N-[2-(allyloxy)benzyl]-N-methyl-2-(2-pyridinyl)ethanamine chminaca acts on the endocannabinoid system by binding to cannabinoid receptors CB1 and CB2. It has a higher affinity for CB1 receptors than CB2 receptors. N-[2-(allyloxy)benzyl]-N-methyl-2-(2-pyridinyl)ethanamine chminaca also inhibits the reuptake of the neurotransmitter dopamine, leading to an increase in dopamine levels in the brain.
Biochemical and Physiological Effects:
N-[2-(allyloxy)benzyl]-N-methyl-2-(2-pyridinyl)ethanamine chminaca has been shown to induce hypothermia, reduce locomotor activity, and cause catalepsy in animal models. It also has antinociceptive and anxiolytic effects. N-[2-(allyloxy)benzyl]-N-methyl-2-(2-pyridinyl)ethanamine chminaca has been found to have a longer half-life than other synthetic cannabinoids, leading to prolonged effects.
実験室実験の利点と制限
N-[2-(allyloxy)benzyl]-N-methyl-2-(2-pyridinyl)ethanamine chminaca has advantages and limitations for lab experiments. Its high potency and long half-life make it useful for studying the endocannabinoid system and potential therapeutic applications. However, its illicit nature and potential for abuse make it challenging to obtain and use in research.
将来の方向性
For N-[2-(allyloxy)benzyl]-N-methyl-2-(2-pyridinyl)ethanamine chminaca research include investigating its potential use in treating neurodegenerative disorders and pain management. Further studies are needed to determine its safety and efficacy in humans. Additionally, research on the structure-activity relationship of N-[2-(allyloxy)benzyl]-N-methyl-2-(2-pyridinyl)ethanamine chminaca could lead to the development of new synthetic cannabinoids with improved therapeutic properties.
Conclusion:
N-[2-(allyloxy)benzyl]-N-methyl-2-(2-pyridinyl)ethanamine chminaca is a synthetic cannabinoid that has potential therapeutic benefits. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Despite its illicit use, N-[2-(allyloxy)benzyl]-N-methyl-2-(2-pyridinyl)ethanamine chminaca remains a subject of scientific research due to its potential therapeutic applications.
合成法
N-[2-(allyloxy)benzyl]-N-methyl-2-(2-pyridinyl)ethanamine chminaca is synthesized by reacting N-methyl-2-(2-pyridinyl)ethanamine with 2-(allyloxy)benzyl chloride. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide. The resulting product is purified using chromatography techniques to obtain N-[2-(allyloxy)benzyl]-N-methyl-2-(2-pyridinyl)ethanamine chminaca in its pure form.
科学的研究の応用
N-[2-(allyloxy)benzyl]-N-methyl-2-(2-pyridinyl)ethanamine chminaca has been used in scientific research to investigate its potential therapeutic benefits. It has been shown to have analgesic, anti-inflammatory, and anxiolytic effects in animal models. N-[2-(allyloxy)benzyl]-N-methyl-2-(2-pyridinyl)ethanamine chminaca has also been studied for its potential use in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
N-methyl-N-[(2-prop-2-enoxyphenyl)methyl]-2-pyridin-2-ylethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c1-3-14-21-18-10-5-4-8-16(18)15-20(2)13-11-17-9-6-7-12-19-17/h3-10,12H,1,11,13-15H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMEAXRYRWNXMMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=N1)CC2=CC=CC=C2OCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(4-ethyl-1-piperazinyl)carbonyl]-1-[3-(trifluoromethyl)benzyl]-2-piperidinone](/img/structure/B5162457.png)
![6-methyl-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}nicotinamide](/img/structure/B5162464.png)
![2-(5-{[5-(4-fluorophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B5162471.png)
![2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyethyl)benzamide](/img/structure/B5162481.png)
![ethyl 4-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-1-piperazinecarboxylate](/img/structure/B5162488.png)
![4-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-3-phenyl-5(4H)-isoxazolone](/img/structure/B5162496.png)
![4,4'-{sulfonylbis[(6-methyl-3,1-phenylene)sulfonyl]}dimorpholine](/img/structure/B5162505.png)
![3-[(isopropoxycarbonyl)amino]phenyl hydroxy(3-methylphenyl)carbamate](/img/structure/B5162515.png)

![5-[(butylamino)methylene]-1-(2-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5162521.png)
![1,1'-[1,5-pentanediylbis(oxy)]bis(4-iodobenzene)](/img/structure/B5162524.png)


![3-{4-[(ethylamino)sulfonyl]phenyl}-N-(2-pyridinylmethyl)propanamide](/img/structure/B5162562.png)